molecular formula C11H12ClN3OS B2375402 1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol CAS No. 2379984-98-0

1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol

Cat. No.: B2375402
CAS No.: 2379984-98-0
M. Wt: 269.75
InChI Key: YDAWTQSCEQLTFE-UHFFFAOYSA-N
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Description

1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol is a compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position, which is further connected to a thiophene ring and a propanol group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-5-nitropyrimidine with an amine can yield the desired pyrimidine derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Propanol Group: The propanol group can be introduced through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of less toxic and more sustainable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives or reduced functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the desired therapeutic effect. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar biological activities.

    5-Chloropyrimidine: Shares the pyrimidine core structure but lacks the thiophene and propanol groups.

    Thiophene-2-carboxamide: Contains the thiophene ring but differs in the functional groups attached.

Uniqueness

1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both the pyrimidine and thiophene rings, along with the propanol group, allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(5-chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-11(16,9-3-2-4-17-9)7-15-10-13-5-8(12)6-14-10/h2-6,16H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAWTQSCEQLTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=C(C=N1)Cl)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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